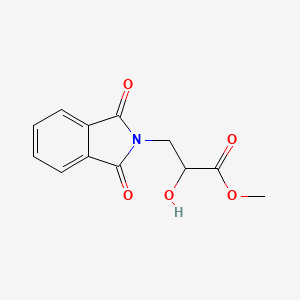

Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

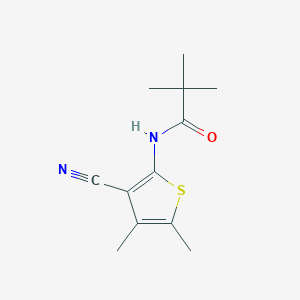

“Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate” is a chemical compound with the molecular formula C11H9NO4 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of isoindolinone derivatives has been achieved by cascade reactions of 2-acylbenzonitriles with several nucleophiles . In another study, a 3,3-disubstituted isoindolinone was synthesized by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS . Single-crystal XRD has also been used to verify the structure of these compounds .Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For example, the decarboxylation of malonate dimethylesters under Krapcho reaction conditions has been reported . This reaction is convenient as it directly yields the methyl acetate derivative under mild conditions .Scientific Research Applications

Synthesis and Catalytic Applications

Methyl 3-hydroxypropanoate, an important intermediate for synthesizing 1,3-dioxoisoindolin-2-yl compounds, has been produced using catalysts like Co_2(CO)_8 and 3-hydroxylpyridin. This process is feasible for producing propane-1,3-diol, a valuable chemical in various industrial applications (Yin Yu-zhou & Zhao Zhen-kang, 2008).

Bioreduction in Pharmaceutical Synthesis

Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a potential intermediate for atorvastatin synthesis, has been efficiently produced using bioreduction by yeast strains, such as Pichia pastoris X-33. This process offers an alternative method for synthesizing important pharmaceutical intermediates (Jianping Zhou et al., 2011).

Mesogenic Schiff Bases Synthesis

Isoindoline-1,3-dione based mesogenic Schiff bases have been synthesized, showcasing liquid crystalline behavior with applications in display technologies and material science. These compounds demonstrate enantiotropic liquid crystalline behavior with varying thermal and mesomorphic properties (R. Dubey et al., 2018).

Crystallography and Molecular Structure

Studies on 1,3-dioxoisoindolin-2-yl compounds have provided insights into their molecular structure and crystallography. These findings are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields, such as material science (Abdul Rauf Raza et al., 2009).

Mechanism of Action

Target of Action

Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate is a derivative of isoindolinone , a class of compounds that have been found in a variety of natural products and synthetic biologically active compounds Isoindolinone derivatives have been known to interact with a variety of biological targets, depending on their specific structural features .

Mode of Action

Isoindolinone derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with target proteins or enzymes . The specific interactions and resulting changes would depend on the structural features of the isoindolinone derivative and the nature of its target.

Biochemical Pathways

Isoindolinone derivatives have been known to affect a variety of biochemical pathways, depending on their specific structural features and targets . These could include pathways related to cell cycle regulation, apoptosis, and signal transduction, among others .

Result of Action

Isoindolinone derivatives have been known to exert a variety of biological effects, depending on their specific structural features and targets . These could include antiproliferative effects, induction of apoptosis, and modulation of signal transduction pathways, among others .

Future Directions

The future directions for the study of “Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate” and similar compounds could include further exploration of their synthesis, reactivity, and potential applications. More studies are needed to confirm the viability of these compounds for various applications .

properties

IUPAC Name |

methyl 3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-18-12(17)9(14)6-13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRHMODRZVFVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)

![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)

![N-[1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B2903974.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2903981.png)

![2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B2903983.png)

![4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2903985.png)

![4-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903990.png)